Cas no 402-67-5 (1-fluoro-3-nitro-benzene)
1-fluoro-3-nitro-benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Fluoro-3-nitrobenzene
- Fluoronitrobenzene2
- Fluoronitrobenzenecolorlessliq
- 3-Fluoronitrobenzene
- m-Fluoronitrobenzene
- m-Nitrofluorobenzene
- Benzene, 1-fluoro-3-nitro-
- 3-fluoro-1-nitrobenzene
- META FLUORO NITROBENZENE
- WMASLRCNNKMRFP-UHFFFAOYSA-N
- Q63395619
- 1-Fluoro-3-nitro-benzene
- NSC60651
- 3-fluoro-nitrobenzene
- PubChem2286
- 3-nitro-fluorobenzene
- PubChem10642
- 3-fluoro nitro benzene
- 1-fluoro-3-nitro benzene
- KSC493M5N
- 3-FLUORO-5-NITROBENZENE
- 1-Fluor
- NSC-60651
- CCK4NSJ7M3
- CS-W018306
- 1-Fluoro-3-nitrobenzene, purum, >=97.0% (GC)
- AS-33375
- 402-67-5
- F0110
- A25214
- MFCD00007196
- 2-fluoro-4-nitrobenzene
- N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amin
- DTXSID20193201
- W-106366
- EN300-20820
- AKOS040744780
- BCP16131
- 1-Fluoro-3-nitrobenzene, 97%
- NS00042783
- AM20040406
- UNII-CCK4NSJ7M3
- 1-NITRO-3-FLUOROBENZENE
- SCHEMBL248013
- 3-FluoronitrobenzenE;3-Fluoro-1-nitrobenzene;M-Nitrofluorobenzene
- EINECS 206-953-0
- CHEMBL164634
- AKOS000120876
- NSC 60651
- FT-0615737
- InChI=1/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4
- 3-nitrofluorobenzene
- AC-2900
- Nitrobenzene, 3-fluoro-
- DB-024003
- 1-fluoro-3-nitro-benzene
-
- MDL: MFCD00007196
- Inchi: 1S/C6H4FNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H
- InChI Key: WMASLRCNNKMRFP-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)[N+](=O)[O-]
- BRN: 1862210
Computed Properties
- Exact Mass: 141.02262
- Monoisotopic Mass: 141.023
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 45.8
Experimental Properties
- Color/Form: Not available
- Density: 1.325 g/mL at 25 °C(lit.)
- Melting Point: 1.7 °C (lit.)
- Boiling Point: 205 °C(lit.)
- Flash Point: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
- Refractive Index: n20/D 1.525(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 43.14
- LogP: 2.25710
- Solubility: Not available
1-fluoro-3-nitro-benzene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301 + H311 + H331-H373
- Warning Statement: P261-P280-P301+P310-P311
- Hazardous Material transportation number:UN 2810
- WGK Germany:3
- Hazard Category Code: 23/24/25-33
- Safety Instruction: 36/37-45
- RTECS:DA1385000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:II
- Risk Phrases:R20/21/22;R23/24/25;R33
- Safety Term:S36/37;S45
- Packing Group:III
- Hazard Level:6.1
1-fluoro-3-nitro-benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001678-25g |
1-Fluoro-3-nitrobenzene |
402-67-5 | 97% | 25g |
£12.00 | 2022-02-28 | |
| Fluorochem | 001678-100g |
1-Fluoro-3-nitrobenzene |
402-67-5 | 97% | 100g |
£36.00 | 2022-02-28 | |
| Fluorochem | 001678-250g |
1-Fluoro-3-nitrobenzene |
402-67-5 | 97% | 250g |
£78.00 | 2022-02-28 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0431839335- 100g |
1-fluoro-3-nitro-benzene |
402-67-5 | 99%(GC) | 100g |
¥ 941.2 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F135830-100g |
1-fluoro-3-nitro-benzene |
402-67-5 | ≥97.0%(GC) | 100g |
¥256.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F135830-10g |
1-fluoro-3-nitro-benzene |
402-67-5 | ≥97.0%(GC) | 10g |
¥42.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F135830-25g |
1-fluoro-3-nitro-benzene |
402-67-5 | ≥97.0%(GC) | 25g |
¥84.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F135830-500g |
1-fluoro-3-nitro-benzene |
402-67-5 | ≥97.0%(GC) | 500g |
¥1079.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F135830-5g |
1-fluoro-3-nitro-benzene |
402-67-5 | ≥97.0%(GC) | 5g |
¥35.90 | 2023-09-02 | |
| Chemenu | CM105097-1000g |
1-fluoro-3-nitrobenzene |
402-67-5 | 95+% | 1000g |
$221 | 2021-06-17 |
1-fluoro-3-nitro-benzene Related Literature
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1. Fluorodenitration of some mildly activated nitro-compoundsG. Bartoli,A. Latrofa,F. Naso,P. E. Todesco J. Chem. Soc. Perkin Trans. 1 1972 2671
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2. The influence of the nitro-group on the reactivity of aromatic halogens. Part IIC. W. L. Bevan,G. C. Bye J. Chem. Soc. 1954 3091
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C. W. L. Bevan,T. A. Emokpae,J. Hirst J. Chem. Soc. B 1968 238
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Charlotte L. Sutherell,Sam Thompson,Richard T. W. Scott,Andrew D. Hamilton Chem. Commun. 2012 48 9834
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Nanna Ahlsten,Gregory J. P. Perry,Xacobe C. Cambeiro,Tanya C. Boorman,Igor Larrosa Catal. Sci. Technol. 2013 3 2892
Additional information on 1-fluoro-3-nitro-benzene
Recent Advances in the Application of 1-Fluoro-3-nitro-benzene (CAS: 402-67-5) in Chemical Biology and Pharmaceutical Research
1-Fluoro-3-nitro-benzene (CAS: 402-67-5) is a key intermediate in organic synthesis and pharmaceutical manufacturing, known for its versatile reactivity in nucleophilic aromatic substitution (SNAr) reactions. Recent studies have highlighted its expanding role in drug discovery, particularly in the development of novel fluorinated compounds and nitroaromatic derivatives. This research brief synthesizes the latest findings on its applications, mechanistic insights, and emerging trends in chemical biology.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the use of 1-fluoro-3-nitro-benzene as a precursor for synthesizing fluorinated kinase inhibitors. The nitro group facilitated selective C-F bond activation under mild conditions, enabling efficient late-stage functionalization of drug candidates. Researchers achieved a 78% yield in a one-pot synthesis of a potent EGFR inhibitor, underscoring the compound's utility in streamlining medicinal chemistry workflows.
Innovative work in ACS Chemical Biology (2024) revealed its application in photoaffinity labeling probes. The fluorine atom served as a 19F NMR handle while the nitro group participated in bioorthogonal reactions, allowing real-time tracking of protein-ligand interactions. This dual functionality addresses longstanding challenges in target engagement studies for difficult-to-drug proteins like transcription factors.
Recent safety assessments (Regulatory Toxicology and Pharmacology, 2024) have updated the toxicological profile of 1-fluoro-3-nitro-benzene. New data show reduced ecotoxicity compared to analogous chloro-compounds, with a 96-hour LC50 of 12 mg/L in Daphnia magna. These findings support its preferential use in green chemistry applications where halogenated solvents are being phased out.
Emerging applications include its role in DNA-encoded library (DEL) technology, as reported in Nature Chemistry (2024). The compound's orthogonal reactivity enabled construction of diverse scaffolds with >105 unique structures, significantly expanding accessible chemical space for hit identification campaigns against undrugged targets.
Ongoing clinical trials (NCT05678920) are evaluating a 1-fluoro-3-nitro-benzene-derived PET tracer for imaging tau pathology in Alzheimer's disease. Preliminary data show 3-fold higher blood-brain barrier penetration compared to current standards, with Phase I results expected Q4 2024.
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